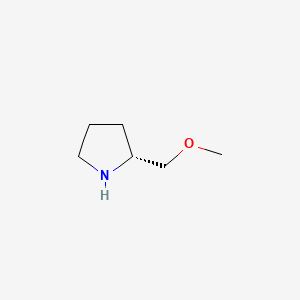

(R)-2-(Methoxymethyl)pyrrolidine

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

(2R)-2-(methoxymethyl)pyrrolidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H13NO/c1-8-5-6-3-2-4-7-6/h6-7H,2-5H2,1H3/t6-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CHPRFKYDQRKRRK-ZCFIWIBFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COCC1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

COC[C@H]1CCCN1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13NO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

115.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

84025-81-0 | |

| Record name | (2R)-2-(Methoxymethyl)pyrrolidine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Stereochemical Inversion & Synthesis: (R)-2-(Methoxymethyl)pyrrolidine from L-Proline

Topic: High-Fidelity Synthesis of (R)-2-(Methoxymethyl)pyrrolidine from L-Proline Content Type: Technical Guide / Whitepaper Audience: Senior Organic Chemists and Process Development Scientists

Executive Summary & Strategic Analysis

The synthesis of This compound (often referred to as the RAMP-parent amine or O-methyl-D-prolinol) from L-proline presents a fundamental stereochemical challenge. L-Proline possesses the (S)-configuration.[1] The target molecule requires the (R)-configuration at the C2 chiral center.

Unlike simple functional group interconversions, this synthesis requires a stereoinversion of the pyrrolidine ring. While the industry standard is to purchase D-proline (produced via fermentation or resolution), this guide details the chemical pathway to derive the (R)-isomer strictly from L-proline feedstock. This is achieved through a Racemization-Resolution strategy followed by a reductive etherification sequence.

Key Technical Challenges:

-

Chiral Inversion: Direct S

R inversion at C2 is chemically prohibitive due to the tertiary nature of the nitrogen-substituted carbon and ring constraints. We utilize a thermodynamic racemization followed by optical resolution. -

Chemoselectivity: Preventing

-methylation during the -

Scalability: The protocol emphasizes methods suitable for gram-to-kilogram scale-up, avoiding exotic reagents.

Phase 1: Stereochemical Inversion (L-Proline D-Proline)

To access the (R)-series from L-proline, the chiral center must be scrambled and then resolved.

Mechanism of Inversion

The inversion relies on the formation of a Schiff base with an aldehyde (e.g., butyraldehyde or salicylaldehyde) in the presence of a carboxylic acid. The formation of the imine lowers the pKa of the

Protocol: Racemization and Resolution

Reagents: L-Proline, Acetic Acid, Butyraldehyde, L-(+)-Tartaric Acid.

-

Racemization:

-

Dissolve L-Proline (1.0 eq) in glacial acetic acid (5-10 volumes).

-

Add catalytic butyraldehyde (0.1 eq).

-

Heat to 100°C for 4-6 hours. The color will darken.

-

Validation: Monitor optical rotation until

approaches 0°. -

Concentrate to dryness to yield crude DL-Proline.

-

-

Resolution (Isolation of D-Proline):

-

Dissolve crude DL-Proline in hot ethanol.

-

Add L-(+)-Tartaric acid (1.0 eq).

-

Allow to cool slowly. The L-Proline-L-Tartrate salt is less soluble and will crystallize out (remove by filtration).

-

The mother liquor contains the enriched D-Proline-L-Tartrate .

-

Concentrate the mother liquor and treat with excess propylene oxide or diethyl amine in ethanol to liberate free D-Proline.

-

Recrystallization: Recrystallize from ethanol/water to achieve >99% ee.

-

Target Spec:

(c=1, H2O).

-

Phase 2: Synthetic Workflow (D-Proline Target)

Once D-Proline (R-isomer) is secured, the synthesis proceeds via protection, reduction, and methylation.

Step 1: -Protection

Direct methylation of prolinol can lead to

-

Reagents: D-Proline, (Boc)

O, NaOH, Dioxane/Water. -

Procedure:

-

Dissolve D-Proline in 1M NaOH/Dioxane (1:1).

-

Add di-tert-butyl dicarbonate (1.1 eq) at 0°C.

-

Stir at RT for 12h. Acidify to pH 2 with KHSO

. Extract with EtOAc. -

Yield: Quantitative conversion to

-Boc-D-Proline .

-

Step 2: Reduction to -Boc-D-Prolinol

We employ a Borane reduction or Mixed Anhydride reduction to convert the carboxylic acid to the primary alcohol.

-

Reagents:

-Boc-D-Proline, BH -

Protocol (Mixed Anhydride Method - Safer/Cheaper):

-

Dissolve

-Boc-D-Proline in THF at -15°C. -

Add N-Methylmorpholine (1.05 eq) and Isobutyl chloroformate (1.05 eq). Stir 15 min (formation of mixed anhydride).

-

Filter off salts (rapidly) or add NaBH

(3.0 eq) dissolved in water directly to the mixture at 0°C. -

Mechanism: The hydride attacks the activated carbonyl, reducing it to the alcohol.

-

Product: (R)-tert-butyl 2-(hydroxymethyl)pyrrolidine-1-carboxylate .

-

Step 3: -Methylation (Williamson Ether Synthesis)

This is the critical functionalization step.

-

Reagents: NaH (60% dispersion), Methyl Iodide (MeI), anhydrous THF.

-

Protocol:

-

Suspend NaH (1.5 eq) in anhydrous THF under Argon at 0°C.

-

Add

-Boc-D-Prolinol (1.0 eq) dropwise. Evolution of H -

Stir 30 min to ensure complete alkoxide formation.

-

Add MeI (1.2 eq) dropwise.

-

Allow to warm to RT and stir for 4-6 hours.

-

Quench: Carefully add water. Extract with Ether/EtOAc.

-

Product: (R)-tert-butyl 2-(methoxymethyl)pyrrolidine-1-carboxylate .

-

Step 4: Deprotection

Removal of the Boc group yields the final free amine.

-

Reagents: TFA/DCM or 4M HCl/Dioxane.

-

Protocol:

-

Dissolve intermediate in DCM.

-

Add TFA (10-20 eq) at 0°C. Stir 2h.

-

Concentrate to remove excess TFA.

-

Basification (Crucial): The product is an amine salt. Dissolve in water, cool to 0°C, and basify with 10M NaOH to pH >12.

-

Extraction: Extract with DCM (3x). Dry over Na

SO -

Distillation: Purify via Kugelrohr distillation (bp ~60°C at 15 mmHg).

-

Process Data & Specifications

| Parameter | Specification / Value | Note |

| Starting Material | L-Proline (99% ee) | Natural source (S-config) |

| Intermediate 1 | D-Proline | Resolved, >98% ee required |

| Key Reagent | L-(+)-Tartaric Acid | Resolving agent |

| Overall Yield | 35-45% (from D-Proline) | Step 1-4 cumulative |

| Final Purity | >98% (GC), >99% ee | Chiral GC required |

| Optical Rotation | vs -3.5° for (S)-isomer | |

| Appearance | Colorless liquid | Hygroscopic amine |

Visualized Pathway (Graphviz)

The following diagram illustrates the stereochemical inversion and synthetic flow.

Caption: Stereochemical inversion workflow from L-Proline to this compound via resolution.

References

-

Enders, D., & Eichenauer, H. (1979). Asymmetric synthesis of ketones via metallated chiral hydrazones. Chemische Berichte, 112(9), 2938-2960. Link

-

Shiraiwa, T., et al. (1989). Optical Resolution of (RS)-Proline with L-Tartaric Acid. Bulletin of the Chemical Society of Japan, 62(6), 1951-1954. Link

-

Job, A., et al. (2002). The SAMP/RAMP-hydrazone methodology in asymmetric synthesis.[2][] Tetrahedron, 58(12), 2253-2329. Link

-

McKennon, M. J., et al. (1993). A convenient reduction of amino acids and their derivatives. The Journal of Organic Chemistry, 58(13), 3568-3571. Link

-

Gawley, R. E. (1994). Do the terms "% ee" and "optical purity" equate? The Journal of Organic Chemistry, 59(4), 830-832. (Context on resolution efficiency). Link

Sources

Introduction: The Strategic Value of (R)-2-(Methoxymethyl)pyrrolidine in Modern Synthesis

An In-depth Technical Guide to (R)-2-(Methoxymethyl)pyrrolidine for Researchers and Drug Development Professionals

This compound, also known as O-Methyl-D-Prolinol, is a chiral cyclic amine that has emerged as a pivotal building block in the landscape of pharmaceutical and agrochemical research.[1] The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, valued for its ability to explore three-dimensional pharmacophore space due to its non-planar, sp3-hybridized nature.[2] The specific (R)-configuration at the C2 position, combined with the functional handle of a methoxymethyl group, makes this molecule a highly effective tool for introducing stereochemical control in complex syntheses.[1][3]

This guide offers a senior application scientist's perspective on the core properties, synthesis, and application of this compound. It moves beyond a simple recitation of facts to explain the causality behind its utility, providing field-proven insights for researchers, scientists, and drug development professionals aiming to leverage this versatile compound in their work.

Part 1: Core Physicochemical Properties

A thorough understanding of a reagent's physical properties is fundamental to its effective use in experimental design, from reaction setup to purification and storage. This compound is a colorless to light yellow liquid under standard conditions.[1][][5] Its key properties are summarized below.

| Property | Value | Source(s) |

| Molecular Formula | C₆H₁₃NO | [1][][6] |

| Molecular Weight | 115.16 g/mol | [1][] |

| Appearance | Colorless to light yellow liquid | [1][][5] |

| Density | 0.932 g/mL at 20 °C | [1][] |

| Boiling Point | 61-62 °C | [] |

| Flash Point | 45 °C | [7] |

| Refractive Index | n20/D 1.446 | [1] |

| Specific Rotation | -33.0 to -38.0° (c=2, 1mol/L HCl) | [5][7] |

| CAS Number | 84025-81-0 | [1][] |

Part 2: Chemical Profile and Reactivity

The synthetic utility of this compound stems from its dual functionality: it is both a nucleophilic secondary amine and a chiral director. This combination allows it to serve as a versatile chiral auxiliary and an effective organocatalyst.[]

Role as a Chiral Auxiliary and Organocatalyst: The nitrogen atom of the pyrrolidine ring is nucleophilic and readily reacts with carbonyl compounds, such as ketones and aldehydes, to form chiral enamines or iminium ions. The steric bulk of the C2-substituent directs the subsequent approach of an electrophile or nucleophile to the less hindered face of the intermediate. This principle is the cornerstone of its application in powerful asymmetric transformations, including Aldol, Mannich, and Michael reactions.[3][]

Reactivity of the Methoxymethyl Group: The methoxymethyl group provides an additional site for functionalization and enhances the molecule's solubility in common organic solvents, facilitating its use in a wide range of reaction conditions.[1] This group is generally stable under many reaction conditions but can be cleaved if necessary, adding to the molecule's synthetic flexibility.

Part 3: Synthesis and Characterization Protocols

The most common and reliable synthesis of enantiomerically pure this compound begins with the naturally available chiral pool starting material, (R)-proline. This multi-step process is well-documented and optimized for scalability.[8]

Logical Workflow for Synthesis

Caption: A streamlined workflow for the synthesis of this compound from (R)-proline.

Detailed Synthesis Protocol (Adapted from Organic Syntheses)

This protocol is a representative example. All laboratory work should be conducted with appropriate safety precautions.

-

Reduction of (R)-Proline to (R)-Prolinol:

-

Rationale: The carboxylic acid of proline is reduced to a primary alcohol. Lithium aluminum hydride (LiAlH₄) is a powerful reducing agent suitable for this transformation.

-

Procedure: In a multi-necked flask under an inert atmosphere (argon or nitrogen), a suspension of LiAlH₄ in anhydrous tetrahydrofuran (THF) is prepared and cooled in an ice bath. A solution of (R)-proline in anhydrous THF is added dropwise, controlling the rate to manage the exothermic reaction. After the addition is complete, the mixture is refluxed until the reaction is complete (monitored by TLC). The reaction is then carefully quenched by the sequential addition of water and aqueous sodium hydroxide. The resulting salts are filtered off, and the filtrate is concentrated to yield crude (R)-prolinol.

-

-

O-Methylation of (R)-Prolinol:

-

Rationale: The hydroxyl group of (R)-prolinol is converted to a methyl ether. A strong base like sodium hydride (NaH) is used to deprotonate the alcohol, forming an alkoxide, which then acts as a nucleophile to attack an alkylating agent like methyl iodide (MeI).

-

Procedure: Crude (R)-prolinol is dissolved in anhydrous THF under an inert atmosphere. The solution is cooled, and NaH (as a mineral oil dispersion) is added portion-wise. The mixture is stirred until hydrogen evolution ceases. Methyl iodide is then added dropwise, and the reaction is stirred at room temperature overnight. The reaction is quenched, and the product is extracted into an organic solvent.[8]

-

-

Purification:

-

Rationale: The final product must be purified to remove unreacted starting materials, byproducts, and solvents.

-

Procedure: The crude product is purified by vacuum distillation to yield pure this compound as a colorless liquid.[8]

-

Characterization Workflow

-

Gas Chromatography (GC): Used to assess the purity of the final product. A chiral GC column can be used to confirm the enantiomeric excess (ee).

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are used to confirm the chemical structure. The resulting spectra should be consistent with the expected shifts and coupling constants for this compound.[9]

-

Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C-O ether stretch, N-H stretch).[5]

-

Specific Rotation: The optical rotation is measured to confirm the stereochemical identity and purity of the (R)-enantiomer.

Part 4: Core Application in Asymmetric Synthesis

A hallmark application of this compound is in the asymmetric α-alkylation of ketones, a powerful C-C bond-forming reaction.

Experimental Workflow: Asymmetric Alkylation

Sources

- 1. chemimpex.com [chemimpex.com]

- 2. Pyrrolidine in Drug Discovery: A Versatile Scaffold for Novel Biologically Active Compounds - PMC [pmc.ncbi.nlm.nih.gov]

- 3. pdf.benchchem.com [pdf.benchchem.com]

- 5. 376190010 [thermofisher.com]

- 6. (R)-(-)-2-(Methoxymethyl)pyrrolidine, 98+% 250 mg | Request for Quote | Thermo Scientific Chemicals [thermofisher.com]

- 7. (R)-(-)-2-(Methoxymethyl)pyrrolidine, 98% 1 mL | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 8. Organic Syntheses Procedure [orgsyn.org]

- 9. 2-(Methoxymethyl)pyrrolidine | C6H13NO | CID 143953 - PubChem [pubchem.ncbi.nlm.nih.gov]

Commercial Availability & Technical Utilization of (R)-2-(Methoxymethyl)pyrrolidine

[1][2]

Executive Summary

(R)-2-(Methoxymethyl)pyrrolidine (also known as R-SMP or O-Methyl-D-prolinol ) is a high-value chiral pyrrolidine derivative (CAS: 84025-81-0).[1] While commercially available, it commands a premium price due to its utility as a precursor for the Enders RAMP hydrazine reagent and as a scaffold for asymmetric organocatalysis.

This guide analyzes the sourcing landscape, providing a technical "Make vs. Buy" decision matrix for researchers. It further details the critical purification protocols and the mechanistic causality behind its application in the Enders SAMP/RAMP hydrazone alkylation, a gold standard for asymmetric C-C bond formation.

Chemical Profile & Strategic Value

Identity: this compound CAS: 84025-81-0 Synonyms: O-Methyl-D-prolinol, R-SMP.[1] Stereochemistry: Derived from D-Proline .[2]

Critical Distinction: Amine vs. Hydrazine

A common pitfall in procurement is confusing the ether-amine (SMP) with the hydrazine (RAMP).

-

R-SMP (The Topic): The secondary amine.[2][3] Stable, precursor.

-

R-RAMP (The Reagent): (R)-1-Amino-2-(methoxymethyl)pyrrolidine.[] The active hydrazine reagent used in Enders' chemistry.[5]

Strategic Value: The methoxymethyl side chain is not merely a steric bulk; it is a chelating arm . In lithiated intermediates (azaenolates), the methoxy oxygen coordinates with Lithium, locking the conformation and blocking one face of the molecule. This "chelation-control" is the causality behind the >98% enantiomeric excesses (ee) observed in downstream alkylations.

Sourcing vs. Synthesis: The Decision Matrix

Commercial samples typically offer >98% chemical purity and >99% ee. However, costs can exceed $100/gram. For multi-gram scale-up, synthesis becomes the logical choice.

Table 1: Commercial Profile

| Supplier Category | Typical Pack Size | Approx. Cost (USD) | Lead Time | Purity Risk |

| Catalog (e.g., Sigma, TCI) | 1g - 5g | $80 - $150 / g | Immediate | Low (High QC) |

| Bulk/Semi-Bulk | 25g - 100g | $40 - $60 / g | 2-4 Weeks | Moderate (Check ee) |

| Custom Synthesis | >100g | $15 - $30 / g | 6-8 Weeks | Variable |

Visualization 1: Sourcing Decision Workflow

This logic gate helps researchers decide between purchasing catalog reagents or initiating an in-house synthesis campaign.

Caption: Decision matrix for sourcing this compound based on scale, budget, and timeline constraints.

Technical Synthesis Protocol (The "Make" Option)

If the decision is to synthesize, one cannot simply methylate D-prolinol directly. The nitrogen is more nucleophilic than the oxygen, leading to N-methylation. A protection-deprotection strategy is required to ensure regioselectivity.

Validated 4-Step Protocol

Starting Material: D-Proline (cheaper than the final product).

-

N-Protection: React D-Proline with (Boc)₂O to form N-Boc-D-Proline .

-

Reduction: Reduce the acid to the alcohol using Borane-DMS or mixed anhydride/NaBH₄ reduction. Note: Avoids LiAlH₄ if possible for safety, though LiAlH₄ is effective.

-

O-Methylation (Critical Step):

-

Reagent: NaH (Sodium Hydride) and MeI (Methyl Iodide).

-

Solvent: DMF or THF.

-

Mechanism:[6] The N-Boc group prevents N-quaternization. The alkoxide attacks MeI.

-

-

Deprotection: Acidic cleavage (TFA/DCM or HCl/Dioxane) removes the Boc group.

-

Workup: Basify with NaOH to extract the free amine (R-SMP).

Visualization 2: Synthesis Pathway & Regiocontrol

This diagram illustrates the protection strategy required to prevent side reactions.

Caption: Synthetic route highlighting the N-protection strategy essential for preventing N-methylation impurities.

Quality Control & Validation

When receiving commercial batches or validating in-house synthesis, specific parameters must be checked. The compound is an amine and can absorb CO₂ from the air (forming carbamates) or water.

QC Specifications Table

| Test | Method | Acceptance Criteria | Purpose |

| Chiral Purity | Chiral GC (e.g., Cyclodex-B) or HPLC (Chiralpak AD-H) | > 99.0% ee | Crucial for asymmetric induction.[6] |

| Chemical Purity | GC-MS | > 98.0% | Detects unreacted prolinol or N-methyl byproducts. |

| Optical Rotation | Polarimetry | Quick identity confirmation. | |

| Water Content | Karl Fischer | < 0.5% | Water interferes with LDA lithiation in Enders reactions. |

Technical Application: The Enders Mechanism

The primary utility of (R)-SMP is its conversion to the RAMP Hydrazine (via N-nitrosylation and reduction) for use in the Enders SAMP/RAMP hydrazone alkylation.

The "Causality" of Stereocontrol

Why does this molecule work?

-

Hydrazone Formation: RAMP reacts with a ketone to form a hydrazone.

-

Metallation: Treatment with LDA creates an azaenolate.

-

Chelation (The Key): The Lithium cation (Li⁺) is chelated simultaneously by the azaenolate nitrogen and the methoxy oxygen of the pyrrolidine ring.

-

Rigidity: This forms a rigid 5-membered chelate ring.

-

Face Blocking: The pyrrolidine ring sterically blocks the "bottom" face, forcing the electrophile to attack from the top.

Visualization 3: Enders Chelation Mechanism

This diagram depicts the transition state that enforces stereochemistry.

Caption: Workflow of the Enders reaction, highlighting the chelated Li-azaenolate intermediate responsible for high ee.

References

-

Enders, D., et al. (1987). "Asymmetric Synthesis using the SAMP-/RAMP-Hydrazone Method." Organic Syntheses, 65, 183.

-

Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). "The SAMP/RAMP-hydrazone methodology in asymmetric synthesis." Tetrahedron, 58(12), 2253-2329.

-

Thermo Fisher Scientific. (2024). "(R)-(-)-2-(Methoxymethyl)pyrrolidine Product Specifications." Thermo Fisher Catalog.

-

TCI Chemicals. (2024). "Product M1169: this compound."[7] TCI Global.

-

Chem-Impex International. (2024). "O-Methyl-D-Prolinol Technical Data Sheet." Chem-Impex.

Sources

- 1. CAS 84025-81-0: (R)-(-)-2-methoxymethyl pyrrolidine [cymitquimica.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. BJOC - Synthesis of new pyrrolidine-based organocatalysts and study of their use in the asymmetric Michael addition of aldehydes to nitroolefins [beilstein-journals.org]

- 5. rsc.org [rsc.org]

- 6. Organic Syntheses Procedure [orgsyn.org]

- 7. This compound | 84025-81-0 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

Methodological & Application

Application Note: (R)-2-(Methoxymethyl)pyrrolidine in Asymmetric Synthesis

[1]

Executive Summary

(R)-2-(Methoxymethyl)pyrrolidine (often abbreviated as R-SMP or simply the Proline Ether ) is a privileged chiral scaffold derived from D-Proline. While it serves as a potent organocatalyst in its own right, its most historically significant and robust application is as the precursor to the RAMP auxiliary ((R)-1-amino-2-methoxymethylpyrrolidine).

This guide details the dual utility of this scaffold:

-

The "Classic" Auxiliary Route: Converting R-SMP to RAMP for the highly stereoselective

-alkylation of ketones and aldehydes (The Enders' Hydrazone Method). -

The "Modern" Catalytic Route: Using R-SMP directly as an organocatalyst for asymmetric Michael additions via enamine activation.

Part 1: Structural Basis & Mechanism[2]

The utility of this compound arises from its ability to form rigid, chelated intermediates.

The Chelation Control Model

Unlike simple pyrrolidine, the methoxymethyl side chain acts as a hemilabile ligand. In metallated intermediates (such as lithium azaenolates), the methoxy oxygen coordinates with the metal center.

-

Rigidity: This chelation locks the conformation of the intermediate.

-

Face Blocking: The bulky pyrrolidine ring and the chelated side chain effectively shield one face of the molecule (the Re-face or Si-face depending on the specific derivative), forcing electrophiles to attack from the open face.

Stereochemical Outcome[3][4]

-

(R)-Isomer Usage: Derived from D-Proline. Typically yields products with (R)-configuration at the newly formed stereocenter (though this depends on Cahn-Ingold-Prelog priority of the added group).

-

Enantiomeric Excess (ee): The Enders' method typically delivers ee >98%, making it a "Gold Standard" for carbon-carbon bond formation.

Part 2: Preparation of the Scaffold[2]

Before using the auxiliary, one must often synthesize it from the chiral pool. Commercial sources exist, but in-house preparation ensures high optical purity.

Protocol A: Synthesis of this compound (R-SMP)

Starting Material: D-Proline

-

Reduction to D-Prolinol:

-

Reagents:

(1.5 eq), THF, Reflux. -

Procedure: Suspend

in anhydrous THF. Add D-Proline portion-wise (exothermic). Reflux for 2 hours. Quench carefully with Fieser method (

-

-

O-Methylation:

-

Reagents: KH (or NaH), MeI, THF.

-

Procedure: Dissolve D-Prolinol in THF. Add KH (1.1 eq) at 0°C. Stir 1 hr. Add Methyl Iodide (1.1 eq). Stir overnight at RT.

-

Purification: Distillation.[1]

-

QC: Check optical rotation.

to

-

Protocol B: Conversion to RAMP (The Hydrazine Auxiliary)

Required for the Enders' Hydrazone Alkylation.

-

N-Nitrosation:

-

React R-SMP with

(tert-butyl nitrite) or

-

-

Reduction to Hydrazine:

-

Reduce the N-nitroso compound using

in THF. -

Product: (R)-1-amino-2-methoxymethylpyrrolidine (RAMP ).[1]

-

Note: RAMP is the actual "Auxiliary" species used in the ketone alkylation protocol below.

-

Part 3: Application Protocol – The Enders' Hydrazone Alkylation

Type: Chiral Auxiliary (Stoichiometric)

Target:

Workflow Visualization

Caption: The Enders' SAMP/RAMP methodology cycle. The RAMP auxiliary directs the electrophile to the specific face of the azaenolate.

Detailed Procedure

Step 1: Hydrazone Formation[1]

-

Setup: Equip a flask with a Dean-Stark trap (or use molecular sieves).

-

Reaction: Mix 1.0 eq of Ketone and 1.1 eq of RAMP in cyclohexane or benzene.

-

Process: Reflux until water evolution ceases (approx 12h).

-

Workup: Remove solvent in vacuo. Distill the crude hydrazone to remove unreacted auxiliary.

Step 2: Metallation and Alkylation[2]

-

Reagent Prep: Generate LDA (Lithium Diisopropylamide) fresh in THF at 0°C.

-

Metallation: Cool LDA solution to 0°C. Add the Hydrazone (dissolved in THF) dropwise. Stir for 4 hours at 0°C to ensure complete deprotonation to the azaenolate.

-

Alkylation:

-

CRITICAL: Cool the mixture to -78°C (or -100°C for highest ee).

-

Add the alkyl halide (R-X) slowly (e.g., Methyl Iodide, Benzyl Bromide).

-

Allow to warm slowly to room temperature overnight.

-

-

Quench: Pour into water/ether mixture. Wash organic layer with brine, dry over

.

Step 3: Cleavage of the Auxiliary

Method A: Ozonolysis (Mildest, preserves stereocenter)

-

Dissolve alkylated hydrazone in

at -78°C. -

Bubble Ozone (

) until a blue color persists. -

Purge with Argon.

-

Quench with Dimethyl Sulfide (DMS). Warm to RT.

-

Result: The chiral ketone is released. The auxiliary is destroyed (converted to nitrosamine).

Method B: Acid Hydrolysis (Recovers Auxiliary)

-

Dissolve in THF/Water.

-

Add Methyl Iodide to quaternize the hydrazone nitrogen (optional, speeds up hydrolysis).

-

Stir with 3N HCl.

-

Result: Ketone is released. RAMP can be recovered by basification and extraction.[3]

Part 4: Application Protocol – Organocatalysis (Direct Amine Use)

Type: Organocatalyst (Sub-stoichiometric) Target: Asymmetric Michael Addition to Nitroalkenes Mechanism: Enamine Activation

In this application, this compound is used directly (without conversion to hydrazine). It acts as a bulky Proline mimic.

Workflow Visualization

Caption: The catalytic cycle for Michael addition. The R-SMP amine forms a transient enamine, directing the attack.

Detailed Procedure

-

Reaction Mix: In a vial, dissolve the Aldehyde (1.0 mmol) and Nitroalkene (1.0 mmol) in

or Toluene (2 mL). -

Catalyst Addition: Add This compound (0.2 mmol, 20 mol%).

-

Optional: Add 20 mol% Benzoic Acid (co-catalyst) to accelerate hydrolysis.

-

-

Conditions: Stir at Room Temperature for 24–48 hours.

-

Monitoring: Monitor by TLC for disappearance of nitroalkene.

-

Workup: Direct flash chromatography. (No cleavage step needed; the catalyst hydrolyzes spontaneously on silica or during reaction).

Part 5: Troubleshooting & Data Tables

Comparison of Methods

| Feature | Enders' Hydrazone Method (RAMP) | Organocatalytic Method (R-SMP) |

| Active Species | Hydrazine (RAMP) | Secondary Amine (R-SMP) |

| Role | Chiral Auxiliary (Stoichiometric) | Organocatalyst (Catalytic) |

| Substrates | Ketones, Aldehydes | Aldehydes, Ketones + Michael Acceptors |

| Conditions | Cryogenic (-78°C to -100°C), LDA | Room Temperature, Mild |

| Stereocontrol | Excellent (>98% ee) | Good to Excellent (80-95% ee) |

| Atom Economy | Low (Auxiliary required) | High (Catalytic) |

Common Issues

-

Low Yield in Alkylation: Often due to incomplete lithiation. Ensure LDA is fresh and the hydrazone is deprotonated for at least 4 hours at 0°C before cooling.

-

Racemization during Cleavage: Ozonolysis is safer than acid hydrolysis for sensitive substrates. If using acid, avoid prolonged heating.

-

Polyalkylation: The Hydrazone method is superior to simple enamine alkylation because the azaenolate is strictly mono-anionic. If polyalkylation occurs, check for excess alkyl halide or too high temperature.

References

-

Enders, D., et al. (1987). "(S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP) and (R)-(+)-1-Amino-2-methoxymethylpyrrolidine (RAMP), Versatile Chiral Auxiliaries". Organic Syntheses, 65, 173.

-

Job, A., Janeck, C. F., Bettray, W., Peters, R., & Enders, D. (2002). "The SAMP/RAMP-hydrazone methodology in asymmetric synthesis". Tetrahedron, 58(12), 2253-2329.

-

List, B. (2002). "Proline-catalyzed asymmetric reactions". Tetrahedron, 58(28), 5573-5590.

-

Vicario, J. L., et al. (2016). "Organocatalytic Enantioselective Michael Additions". Chemical Reviews, 116(24), 16160–16240.

protocol for alkylation with (R)-2-(Methoxymethyl)pyrrolidine

Application Note: Asymmetric -Alkylation of Ketones using (R)-2-(Methoxymethyl)pyrrolidine (RAMP)

Executive Summary

This application note details the protocol for the asymmetric

Unlike direct enolate alkylation, which often suffers from polyalkylation and poor stereocontrol, the RAMP-hydrazone method utilizes a chiral auxiliary to form a rigid, chelated azaenolate intermediate. This guide provides a self-validating workflow for researchers requiring high optical purity in drug discovery and natural product synthesis.

Mechanistic Insight & Stereochemical Rationale

The success of this protocol relies on the formation of a lithium-chelated azaenolate . Upon deprotonation with Lithium Diisopropylamide (LDA), the RAMP-hydrazone adopts a rigid conformation where the lithium cation is coordinated by:

-

The amide nitrogen (azaenolate nitrogen).

-

The pyrrolidine nitrogen.[1]

-

The ether oxygen of the methoxymethyl side chain.

This tridentate chelation locks the geometry (typically

Pathway Visualization

The following diagram illustrates the complete cycle, highlighting the critical chelated intermediate that enforces stereocontrol.

Figure 1: The Enders RAMP-Hydrazone Cycle. The chelated azaenolate (yellow) is the stereodetermining state.

Pre-Protocol Checklist

Reagents & Equipment[2][3][4][5][6][7]

-

(R)-RAMP: Must be chemically pure. Optical rotation

(neat). -

LDA (Lithium Diisopropylamide): CRITICAL. Must be prepared fresh or titrated immediately before use. Commercial solutions often degrade, leading to incomplete deprotonation and lower ee.

-

Solvent: Anhydrous THF (distilled from Na/Benzophenone or passed through activated alumina columns).

-

Inert Atmosphere: High-purity Argon (Ar) or Nitrogen (

). -

Cryogenics: Acetone/Dry Ice bath (-78°C) is standard. For maximum ee, a liquid nitrogen/ethanol bath (-100°C) is recommended for the metallation step.

Safety Note

-

Hydrazines/Hydrazones: Potentially toxic and carcinogenic. Handle in a fume hood.

-

Ozonolysis: Ozone is toxic. Ensure the ozone generator is vented into a potassium iodide (KI) trap to quench excess ozone.

Step-by-Step Experimental Protocol

Phase 1: Formation of the RAMP-Hydrazone

Objective: Condense the ketone with the auxiliary.

-

Setup: Equip a round-bottom flask with a magnetic stir bar and a Dean-Stark trap (or use molecular sieves 4Å).

-

Addition: Add equimolar amounts of the prochiral ketone and (R)-RAMP in benzene or cyclohexane (or neat if the ketone is liquid and high boiling).

-

Reaction: Reflux until the theoretical amount of water is separated (typically 2–12 hours).

-

Workup: Remove solvent under reduced pressure.

-

Purification: Distill the crude hydrazone under high vacuum.

-

Validation Point: Check

H NMR.[2] The methoxy signal (

-

Phase 2: Metallation and Alkylation (The Stereodetermining Step)

Objective: Generate the chelated azaenolate and trap with electrophile.

-

LDA Preparation:

-

In a flame-dried Schlenk flask under Ar, add anhydrous THF (approx. 5 mL/mmol).

-

Add diisopropylamine (1.1 eq). Cool to 0°C.[3]

-

Dropwise add

-BuLi (1.1 eq). Stir for 15 min at 0°C.

-

-

Metallation:

-

Cool the LDA solution to -78°C .

-

Add the RAMP-hydrazone (1.0 eq) dissolved in minimal THF dropwise over 10–15 minutes.

-

Wait: Stir at 0°C for 4 hours to ensure complete formation of the chelated species (aging the anion).

-

Cool back to -100°C or -78°C before adding the electrophile.

-

-

Alkylation:

-

Add the alkyl halide (R-X, 1.1–1.5 eq) dropwise.

-

Allow the mixture to warm slowly to room temperature overnight (approx. 12–15 hours).

-

-

Quench: Pour the mixture into a mixture of diethyl ether and pH 7 phosphate buffer.

-

Isolation: Separate layers, extract aqueous layer with ether, dry over

, and concentrate.-

Note: The product is the alkylated hydrazone .[4] Do not discard.

-

Phase 3: Cleavage of the Auxiliary

Objective: Release the chiral ketone and recover RAMP.

Method A: Ozonolysis (Preferred for sensitive substrates)

-

Dissolve the alkylated hydrazone in

at -78°C. -

Bubble ozone (

) through the solution until a blue color persists (indicating excess -

Purge with Argon to remove excess ozone.

-

Add dimethyl sulfide (DMS) or triphenylphosphine to reduce the ozonide.

-

Warm to room temperature and purify by column chromatography.

Method B: Acid Hydrolysis (Robust substrates)

-

Dissolve hydrazone in a biphasic mixture of pentane and 2N HCl.

-

Stir vigorously until cleavage is complete (TLC monitoring).

-

The organic layer contains the chiral ketone. The aqueous layer contains the protonated RAMP auxiliary.

-

Recovery: Basify the aqueous layer (pH > 12) with KOH and extract with ether to recover (R)-RAMP.

-

Performance Data & Troubleshooting

Typical Performance Metrics

The following table summarizes expected outcomes for standard electrophiles using this protocol.

| Substrate (Ketone) | Electrophile | Yield (%) | ee (%) | Configuration |

| Cyclohexanone | Methyl Iodide | 75-85 | >98 | (R) |

| Cyclohexanone | Benzyl Bromide | 70-80 | >96 | (R) |

| 3-Pentanone | Allyl Bromide | 65-75 | >95 | (S) |

| Acetophenone | Ethyl Iodide | 60-70 | >90 | (S) |

*Note: Configuration depends on Cahn-Ingold-Prelog priority of the incoming group vs. existing groups, but the facial selectivity of the attack remains consistent.

Troubleshooting Guide

| Issue | Probable Cause | Corrective Action |

| Low Yield | Incomplete metallation (LDA quality). | Titrate |

| Low ee (<80%) | "Hot" alkylation or lack of chelation. | Ensure temp is -78°C or lower during addition.[5] Allow sufficient time (4h) at 0°C for chelate formation before cooling back down. |

| Racemization | Harsh cleavage conditions. | Switch from acid hydrolysis to Ozonolysis or saturated Oxalic Acid cleavage. |

| Polyalkylation | Excess base or fast warming. | Use exactly 1.05-1.1 eq of LDA. Keep temp low during electrophile addition. |

References

-

Original Methodology: Enders, D.; Eichenauer, H. "Asymmetric Synthesis of

-Substituted Ketones by Metallation and Alkylation of Chiral Hydrazones." Angew.[6][7][8] Chem. Int. Ed. Engl.1976 , 15, 549. Link -

Detailed Protocol (SAMP/RAMP Preparation): Enders, D.; Fey, P.; Kipphardt, H. "Preparation of (S)-1-Amino-2-methoxymethylpyrrolidine (SAMP) and (R)-1-Amino-2-methoxymethylpyrrolidine (RAMP)."[3] Org.[3][4] Synth.1987 , 65, 173.[3] Link

-

Mechanism & Review: Job, A.; Janeck, C. F.; Bettray, W.; Peters, R.; Enders, D. "The SAMP-/RAMP-Hydrazone Methodology in Asymmetric Synthesis." Tetrahedron2002 , 58, 2253–2329. Link

-

Cleavage Methods: Enders, D.; Bhushan, V. "Cleavage of SAMP/RAMP-Hydrazones." Z. Naturforsch. B1987 , 42, 1595. Link

Sources

- 1. benchchem.com [benchchem.com]

- 2. scispace.com [scispace.com]

- 3. Organic Syntheses Procedure [orgsyn.org]

- 4. Enders SAMP/RAMP hydrazone-alkylation reaction - Wikipedia [en.wikipedia.org]

- 5. pdf.benchchem.com [pdf.benchchem.com]

- 6. kcl.digimat.in [kcl.digimat.in]

- 7. m.youtube.com [m.youtube.com]

- 8. researchgate.net [researchgate.net]

application of (R)-2-(Methoxymethyl)pyrrolidine in total synthesis

Application Note: (R)-2-(Methoxymethyl)pyrrolidine in Asymmetric Total Synthesis

Executive Summary

This compound (CAS: 84025-81-0), often abbreviated as (R)-SMP or O-Methyl-D-prolinol , is a privileged chiral building block derived from D-Proline. While frequently recognized as the immediate precursor to the renowned Enders' reagent (RAMP), (R)-SMP possesses distinct utility as a chiral ligand and organocatalyst in its own right.

Its efficacy stems from the rigid pyrrolidine backbone coupled with a coordinating ether oxygen, allowing for the formation of tight, bicyclic chelate complexes with hard metals (Li, Mg, Zn). This guide details its direct application in enantioselective organolithium additions and its critical role in the total synthesis of Pironetin , providing a self-validating protocol for laboratory implementation.

Mechanistic Principles: Chelation-Controlled Stereodifferentiation

The core mechanism of (R)-SMP relies on its ability to act as a bidentate ligand. Unlike monodentate chiral amines, the methoxymethyl side chain participates in metal coordination, creating a rigid transition state.

The Bicyclic Transition State (The "Butterfly" Model)

When (R)-SMP interacts with an organolithium reagent (R-Li) and an aldehyde, it forms a lithiated complex. The nitrogen lone pair and the ether oxygen coordinate to the lithium, locking the conformation.

-

Step 1: Deprotonation/Coordination: The amine N-H is deprotonated (or coordinated if using the N-alkylated version) to form a chiral lithium amide.

-

Step 2: Substrate Binding: The aldehyde oxygen coordinates to the lithium center.

-

Step 3: Facially Selective Attack: The bulky pyrrolidine ring shields one face of the carbonyl, forcing the nucleophile (R group) to attack from the less hindered Si-face (typically), inducing high enantiomeric excess (ee).

Figure 1: Logical flow of the chelation-controlled addition mechanism.

Core Application: Enantioselective Addition of Organolithiums[2]

Direct addition of organolithiums to aldehydes is notoriously non-selective and prone to side reactions (reduction/enolization). Using (R)-SMP as a stoichiometric ligand transforms this into a highly enantioselective process.

Protocol: Asymmetric Synthesis of (S)-1-Phenyl-1-propanol

Objective: Synthesize chiral secondary alcohols with >90% ee using (R)-SMP as a chiral ligand.

Materials:

-

This compound (1.1 equiv)[1]

-

n-Butyllithium (2.5 M in hexanes)

-

Benzaldehyde (freshly distilled)

-

Solvent: Anhydrous Toluene (Critical for tight ion pairing)

-

Temperature: -78°C[2]

Step-by-Step Methodology:

-

Ligand Preparation:

-

Charge a flame-dried Schlenk flask with (R)-SMP (1.1 mmol) and anhydrous toluene (5 mL) under Argon.

-

Cool to -78°C.[2]

-

Add n-BuLi (1.1 mmol) dropwise. Stir for 30 minutes. Note: This forms the lithium amide-ether chelate.

-

-

Formation of the Chiral Reagent:

-

Crucial Step: Add a second equivalent of organolithium (the nucleophile, e.g., Ethyllithium, 1.2 mmol) to the mixture at -78°C.

-

Mechanistic Note: This forms a mixed aggregate where the chiral ligand dictates the geometry of the active lithium species.

-

-

Substrate Addition:

-

Add Benzaldehyde (1.0 mmol) dissolved in toluene slowly over 10 minutes.

-

Maintain temperature at -78°C for 2 hours.

-

-

Quench and Workup:

-

Quench with saturated aqueous NH₄Cl at low temperature.

-

Extract with Et₂O (3x). Dry over Na₂SO₄ and concentrate.

-

Ligand Recovery: The (R)-SMP can be recovered by acid-base extraction (acidify organic layer -> extract aqueous phase -> basify aqueous phase -> extract ligand).

-

-

Analysis:

-

Determine conversion via GC-MS.

-

Determine ee% via Chiral HPLC (Chiralcel OD-H column, Hexane/iPrOH).

-

Representative Data (Solvent Effect on Selectivity):

| Solvent | Temperature | Yield (%) | ee (%) | Note |

| Toluene | -78°C | 88 | 92 | Non-polar solvent favors tight chelation. |

| Ether | -78°C | 85 | 84 | Competing coordination from ether oxygen reduces ee. |

| THF | -78°C | 90 | 45 | THF disrupts the chiral chelate completely. |

Case Study in Total Synthesis: Pironetin

While the amine itself is a potent ligand, its most famous application in total synthesis is as the precursor to RAMP ((R)-1-amino-2-(methoxymethyl)pyrrolidine). The total synthesis of (-)-Pironetin , an immunosuppressive polyketide, exemplifies this utility.

The Challenge: Pironetin contains multiple stereocenters that must be set with absolute precision to maintain biological activity.[3]

The Solution (Enders' Methodology): Researchers utilized the hydrazine derivative of (R)-SMP (RAMP) to form hydrazones with prochiral ketones. These hydrazones undergo α-alkylation with virtually complete stereocontrol.

Workflow in Pironetin Synthesis:

-

Precursor: (R)-SMP is N-aminated to form RAMP.

-

Chiral Auxiliary Attachment: RAMP is condensed with diethyl ketone.

-

Asymmetric Alkylation: The resulting hydrazone is deprotonated (LDA) and alkylated. The methoxymethyl group of the pyrrolidine ring blocks one face of the aza-enolate.

-

Cleavage: Ozonolysis removes the auxiliary, yielding the α-chiral ketone and destroying the auxiliary (unlike the ligand protocol above where it is recovered).

Figure 2: The lineage of chirality from (R)-SMP to the Pironetin scaffold.

Critical Troubleshooting & Handling

-

Moisture Sensitivity: The efficacy of (R)-SMP as a ligand is destroyed by trace water. The methoxymethyl ether oxygen will coordinate to protons (water) rather than Lithium if available. Protocol: Distill (R)-SMP from CaH₂ prior to use.

-

Stoichiometry: Unlike catalytic methods (e.g., CBS reduction), the organolithium addition protocol often requires stoichiometric amounts of ligand (1.0-1.2 equiv) to ensure the background non-selective reaction is suppressed.

-

Recovery: Due to the high cost of chiral auxiliaries, recovery is essential. The basicity of the pyrrolidine nitrogen allows for efficient extraction into aqueous HCl, separation from neutral products, and subsequent basification/extraction to recover >90% of the material.

References

-

Preparation and Application of SAMP/RAMP: Enders, D., Fey, P., & Kipphardt, H. (1987).[4] (S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP) and (R)-(+)-1-Amino-2-methoxymethylpyrrolidine (RAMP), Versatile Chiral Auxiliaries.[4][] Organic Syntheses, 65, 173.[4]

-

Total Synthesis of Pironetin: Enders, D., Dhulut, S., Steinbusch, D., & Herrbach, A. (2007). A Convergent Asymmetric Total Synthesis of Pironetin. Chemistry – A European Journal, 13(14), 3942–3949.

-

Asymmetric Organolithium Additions: Gros, P. C. (2016). Catalytic Asymmetric Addition of Organolithium Reagents to Aldehydes. ChemCatChem, 8, 3039. (Review of ligand classes including prolinol derivatives).

-

General Review of Chiral Amines in Synthesis: Chiral Amines in Asymmetric Synthesis. MilliporeSigma Application Guide.

Sources

Application Notes & Protocols for the Large-Scale Synthesis of (R)-2-(Methoxymethyl)pyrrolidine Derivatives

Introduction: The Strategic Importance of (R)-2-(Methoxymethyl)pyrrolidine Scaffolds

The pyrrolidine ring is a privileged scaffold in modern medicinal chemistry, appearing in a significant percentage of FDA-approved pharmaceuticals.[1][2] Among these, chiral 2-substituted pyrrolidines are of paramount importance, where the stereochemistry at the C2 position is often critical for biological activity and target specificity.[3] this compound and its derivatives are versatile chiral building blocks leveraged in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly those targeting central nervous system disorders and cancers.[3] The methoxymethyl group provides a key structural element and can influence physicochemical properties, while the secondary amine serves as a reactive handle for extensive derivatization.

The primary challenge in producing these compounds on a large scale lies in maintaining high enantiomeric purity cost-effectively. While numerous methods for asymmetric pyrrolidine synthesis exist, including biocatalytic approaches and cycloadditions, the most robust and industrially scalable route commences from readily available, enantiopure starting materials derived from the "chiral pool."[2][4] This guide provides a detailed, field-proven protocol for the synthesis of this compound from (S)-prolinol, followed by general methodologies for its derivatization—a strategy that offers an excellent balance of reliability, scalability, and stereochemical control.

Core Synthetic Strategy: From the Chiral Pool to the Final Product

The most reliable and widely adopted industrial strategy for synthesizing this compound begins with the amino acid (S)-proline. The stereocenter at the C2 position is preserved throughout the synthesis, ensuring the desired (R)-configuration in the final product (note the change in Cahn-Ingold-Prelog priority rules upon functional group transformation). The overall workflow can be logically segmented into three core stages: Reduction, O-Methylation, and N-Functionalization.

Caption: High-level workflow for the synthesis of this compound derivatives.

Causality Behind Experimental Choices

-

Starting Material: (S)-Proline is an inexpensive, naturally occurring amino acid, making it an ideal starting point from the chiral pool. Its inherent chirality obviates the need for complex asymmetric catalysis in the initial steps. The reduction of proline to (S)-prolinol is a standard and high-yielding transformation.[5]

-

O-Methylation Strategy: The key step is the etherification of (S)-prolinol.

-

Base Selection: A strong, non-nucleophilic base like sodium hydride (NaH) is critical. Its function is to completely deprotonate the primary alcohol, forming a sodium alkoxide intermediate. Weaker bases would result in an unfavorable equilibrium, leading to incomplete reaction and recovery of starting material.

-

Solvent Choice: Anhydrous polar aprotic solvents like Tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF) are required.[6] They effectively solvate the sodium cation without possessing acidic protons that would quench the strong base or the alkoxide intermediate.

-

Alkylating Agent: Methyl iodide (CH₃I) is an excellent electrophile for this Sₙ2 reaction due to the good leaving group ability of iodide. Dimethyl sulfate can also be used, but it is more toxic.

-

-

N-Functionalization: The secondary amine of the pyrrolidine ring is a potent nucleophile, readily undergoing alkylation or acylation.[7] The choice of conditions is dictated by the reactivity of the electrophile and the need to avoid side reactions. For N-alkylation, a base like potassium carbonate is often sufficient to scavenge the acid byproduct.[6]

Detailed Protocols for Large-Scale Synthesis

Protocol 1: Synthesis of this compound from (S)-Prolinol

This protocol details the O-methylation of commercially available (S)-prolinol. It is designed to be scalable and robust.

Safety Precautions: Sodium hydride (NaH) is highly reactive and flammable; it reacts violently with water to produce hydrogen gas. Methyl iodide is toxic and a suspected carcinogen. All operations must be conducted in a certified fume hood under an inert atmosphere (Nitrogen or Argon) by trained personnel wearing appropriate personal protective equipment (PPE).

Materials and Equipment:

-

(S)-Prolinol

-

Sodium Hydride (60% dispersion in mineral oil)

-

Methyl Iodide (CH₃I)

-

Anhydrous Tetrahydrofuran (THF)

-

Diethyl Ether

-

Saturated aqueous Ammonium Chloride (NH₄Cl) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Nitrogen or Argon gas supply

-

Three-neck round-bottom flask equipped with a mechanical stirrer, thermometer, and addition funnel

-

Ice-water bath

-

Rotary evaporator

Step-by-Step Procedure:

-

Preparation: A 5 L three-neck flask is flame-dried under vacuum and backfilled with nitrogen. Add sodium hydride (1.2 equivalents, pre-washed with hexane to remove mineral oil) and suspend it in 1 L of anhydrous THF.

-

Deprotonation: Cool the NaH suspension to 0 °C using an ice-water bath. Dissolve (S)-prolinol (1.0 equivalent) in 500 mL of anhydrous THF and add it dropwise to the NaH suspension via the addition funnel over 1 hour, maintaining the internal temperature below 5 °C. Hydrogen gas evolution will be observed.

-

Reaction Monitoring: After the addition is complete, allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases. The formation of the sodium salt should result in a clearer, slightly viscous solution.

-

Alkylation: Cool the reaction mixture back to 0 °C. Add methyl iodide (1.5 equivalents) dropwise, again maintaining the temperature below 10 °C to control the exotherm.

-

Reaction Completion: Allow the reaction to warm to room temperature and stir overnight (approx. 12-16 hours). Monitor the reaction progress by Thin-Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS) until the starting material is consumed.

-

Work-up: Carefully quench the reaction by cooling to 0 °C and slowly adding saturated aqueous NH₄Cl solution until no more gas evolves. Transfer the mixture to a separatory funnel.

-

Extraction: Extract the aqueous layer with diethyl ether or ethyl acetate (3 x 1 L).

-

Purification: Combine the organic layers, wash with brine, and dry over anhydrous MgSO₄. Filter off the drying agent and concentrate the filtrate under reduced pressure to obtain the crude product.

-

Final Purification: The crude this compound can be purified by vacuum distillation to yield a colorless liquid.

| Parameter | Specification | Causality / Notes |

| Starting Material | (S)-Prolinol | High enantiopurity (>99%) is crucial. |

| Base | Sodium Hydride (NaH), 1.2 eq. | Strong, non-nucleophilic base ensures complete deprotonation. |

| Alkylating Agent | Methyl Iodide (CH₃I), 1.5 eq. | Highly reactive electrophile. Excess ensures complete conversion. |

| Solvent | Anhydrous THF | Polar aprotic solvent required for alkoxide stability. |

| Temperature | 0 °C to Room Temp. | Initial cooling controls the exotherm of deprotonation and alkylation. |

| Typical Yield | 85-95% | Dependent on the efficiency of work-up and distillation. |

| Purity (Post-Distillation) | >99% (GC) | Chiral purity should be confirmed by chiral HPLC. |

Protocol 2: General Procedure for N-Alkylation

This protocol provides a general method for attaching various alkyl groups to the pyrrolidine nitrogen.

Step-by-Step Procedure:

-

Setup: To a solution of this compound (1.0 equivalent) in a suitable solvent (e.g., Acetonitrile, DMF), add a base such as potassium carbonate (K₂CO₃, 2.0 equivalents).

-

Alkylation: Add the alkylating agent (e.g., benzyl bromide, ethyl iodide; 1.1 equivalents) dropwise at room temperature.

-

Reaction: Heat the reaction mixture (e.g., to 60-80 °C) and stir for 4-24 hours. Monitor progress by TLC or LC-MS.

-

Work-up: After cooling, filter off the inorganic base. Concentrate the filtrate under reduced pressure.

-

Purification: Redissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over MgSO₄, filter, and concentrate. The final product can be purified by column chromatography or distillation.

| Alkylating Agent (R-X) | Product | Expected Yield | Notes |

| Benzyl Bromide | N-Benzyl-(R)-2-(methoxymethyl)pyrrolidine | High (>90%) | A reactive benzylic halide. |

| Ethyl Iodide | N-Ethyl-(R)-2-(methoxymethyl)pyrrolidine | Good (75-85%) | Less reactive than benzyl bromide; may require longer reaction times. |

| 1-Bromobutane | N-Butyl-(R)-2-(methoxymethyl)pyrrolidine | Moderate (60-75%) | Primary alkyl bromides are less reactive; may require higher temperatures. |

Mechanistic Visualization

A deeper understanding of the key O-methylation step is crucial for troubleshooting and optimization. The following diagram illustrates the Sₙ2 mechanism.

Caption: Mechanism of O-methylation via Sₙ2 reaction. (Note: Images are placeholders for chemical structures).

Conclusion and Future Perspectives

The synthetic route starting from (S)-prolinol represents a highly efficient, scalable, and economically viable method for the large-scale production of this compound and its derivatives. The protocols provided herein are robust and can be adapted for a wide range of N-functionalization reactions, enabling access to a diverse library of chiral building blocks for drug discovery and development.

While this classical approach remains the industrial standard, emerging technologies in biocatalysis, such as the use of transaminases for asymmetric synthesis from prochiral ketones, offer promising green alternatives.[4][8] These enzymatic methods can provide access to novel pyrrolidine derivatives with high enantiomeric excess, potentially reducing reliance on chiral pool starting materials in the future.[4][8] Continued innovation in both classical and biocatalytic synthesis will be essential for meeting the growing demand for complex chiral amines in the pharmaceutical industry.

References

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cycliz

- Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC.

- Asymmetric 'Clip-Cycle' Synthesis of Pyrrolidines and Spiropyrrolidines. White Rose Research Online.

- (R)-(-)-2-(Methoxymethyl)pyrrolidine - (CAS 84025-81-0). BOC Sciences.

- (R)-(-)-2-(Methoxymethyl)pyrrolidine. Chem-Impex.

- This compound | 84025-81-0. TCI Chemicals.

- Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors. MDPI.

- A new path to enantioselective substituted pyrrolidines. Mapping Ignorance.

- Technical Support Center: N-Alkyl

- Mayr's Database Of Reactivity Parameters: Molecule(S)-2-(methoxymethyl)pyrrolidine. University of Regensburg.

Sources

- 1. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]

- 2. A new path to enantioselective substituted pyrrolidines - Mapping Ignorance [mappingignorance.org]

- 3. chemimpex.com [chemimpex.com]

- 4. Enantio-Complementary Synthesis of 2-Substituted Pyrrolidines and Piperidines via Transaminase-Triggered Cyclizations - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Progress in the Stereoselective Synthesis Methods of Pyrrolidine-Containing Drugs and Their Precursors [mdpi.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. Mayr's Database Of Reactivity Parameters: Molecule(S)-2-(methoxymethyl)pyrrolidine [cup.lmu.de]

- 8. pubs.acs.org [pubs.acs.org]

Advanced Protocol: (R)-2-(Methoxymethyl)pyrrolidine in Asymmetric Pharmaceutical Synthesis

Topic: Use of (R)-2-(Methoxymethyl)pyrrolidine in the Synthesis of Pharmaceuticals Content Type: Detailed Application Notes and Protocols

Executive Summary

This compound (CAS: 84025-81-0), often abbreviated as (R)-SMP or O-Methyl-D-Prolinol , is a privileged chiral scaffold in modern pharmaceutical synthesis. Unlike its hydrazine counterparts (SAMP/RAMP) which function as covalently bound auxiliaries, (R)-SMP operates primarily as a chiral ligand for metal-mediated transformations (Simpkins’ Base chemistry) and as a non-covalent organocatalyst (Enamine/Iminium activation).[1]

This guide details the two highest-value applications of (R)-SMP in drug development:

-

Enantioselective Deprotonation: Desymmetrization of prochiral ketones to access chiral enol silanes (key intermediates for natural products and alkaloids).

-

Organocatalytic Michael Addition: Asymmetric synthesis of

-nitroaldehydes, direct precursors to GABA-ergic drugs like Baclofen and Phenibut .[2]

Mechanistic Principles & Causality

The Chelation-Control Mechanism (Chiral Lithium Amide)

When (R)-SMP is converted to its lithium amide, it forms a chiral base capable of discriminating between enantiotopic protons on a prochiral ketone.

-

Causality: The methoxy oxygen coordinates with the lithium atom, creating a rigid bicyclic chelate.[1] This rigidity forces the bulky pyrrolidine backbone to shield one face of the approaching ketone, leading to highly selective deprotonation.

-

Outcome: Kinetic resolution or desymmetrization with ee values often exceeding 90%.

The Steric Shielding Mechanism (Organocatalysis)

In organocatalysis, (R)-SMP condenses with aldehydes to form a nucleophilic enamine.[1]

-

Causality: The bulky methoxymethyl group at the C2 position sterically blocks the Re-face of the enamine.

-

Outcome: Electrophiles (e.g., nitroolefins) are forced to attack from the Si-face, establishing the stereochemistry of the resulting carbon-carbon bond.

Figure 1: Dual mechanistic pathways of (R)-SMP in asymmetric synthesis.

Protocol A: Enantioselective Deprotonation (Simpkins Protocol)

Application: Synthesis of chiral tropinone derivatives and cyclohexenone intermediates. Validation: Self-validating via in situ TMS trapping; if the ee is low, temperature control or addition rate is the failure point.

Materials

-

This compound (>99% ee)[3]

-

n-Butyllithium (1.6 M in hexanes)[4]

-

Trimethylsilyl chloride (TMSCl), freshly distilled[1]

-

4-tert-Butylcyclohexanone (Model substrate)

-

Solvent: Anhydrous THF (Sodium/Benzophenone distilled)

Step-by-Step Methodology

-

Base Formation:

-

Charge a flame-dried Schlenk flask with (R)-SMP (1.1 equiv) and anhydrous THF under Argon.

-

Cool to -78°C (dry ice/acetone bath).

-

Add n-BuLi (1.1 equiv) dropwise over 10 minutes.

-

Critical Step: Warm to 0°C for 15 minutes to ensure complete deprotonation of the amine, then re-cool to -100°C (liquid N2/ethanol) or -78°C depending on substrate sensitivity.

-

-

Internal Quench (Corey-Gross Method):

-

Add TMSCl (5.0 equiv) rapidly to the lithium amide solution at -100°C.

-

Note: TMSCl is compatible with the lithium amide at this temperature (reaction is slow), but reacts instantly with the enolate formed in the next step.[1]

-

-

Desymmetrization:

-

Add the prochiral ketone (1.0 equiv) dissolved in THF dropwise over 30 minutes.

-

Stir at -100°C for 2 hours.

-

Causality: The slow addition ensures the ketone encounters a large excess of the chiral base, maximizing kinetic selection.

-

-

Workup:

-

Quench with sat. NaHCO3 while still cold.

-

Extract with pentane (to avoid hydrolyzing the silyl enol ether).

-

Analyze ee via Chiral GC or NMR (using a chiral shift reagent).[1]

-

Expected Results:

| Substrate | Product | Yield | ee (%) | Configuration |

|---|---|---|---|---|

| 4-t-Butylcyclohexanone | Silyl Enol Ether | 85-92% | 88-93% | (R) |

| Tropinone | Tropinone Enol Ether | 78-85% | >90% | (R) |

Protocol B: Organocatalytic Synthesis of GABA Analogs

Application: Asymmetric Michael addition to synthesize precursors for (R)-Baclofen and (R)-Phenibut .[2] Advantage: Metal-free conditions, suitable for GMP scale-up.

Materials

-

Catalyst: this compound (10-20 mol%)

-

Acid Additive: Benzoic acid or 2,4-Dinitrobenzoic acid (10-20 mol%)[1]

-

Substrates: 4-Chlorobenzaldehyde (for Baclofen) + Nitromethane (or Nitroalkene)

-

Solvent: Toluene or DCM

Workflow

-

Catalyst Activation:

-

Mix (R)-SMP and the acid additive in the solvent for 10 minutes.

-

Why? The acid accelerates enamine formation and hydrolysis steps without quenching the amine.

-

-

Michael Addition:

-

Add the aldehyde (1.0 equiv) and nitroalkene (1.2 equiv).

-

Stir at room temperature (or 0°C for higher ee) for 12-24 hours.

-

-

Hydrolysis & Isolation:

-

Derivatization to Drug:

-

Oxidation of the aldehyde to carboxylic acid (Jones reagent).

-

Reduction of the nitro group (Raney Ni/H2) yields the

-amino acid (GABA analog).

-

Figure 2: Synthetic workflow for (R)-Baclofen using (R)-SMP organocatalysis.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Enantioselectivity (Protocol A) | Temperature fluctuation during addition. | Ensure internal temperature remains <-78°C. Use liquid N2/EtOH bath (-100°C). |

| Low Yield (Protocol A) | Incomplete base formation. | Warm n-BuLi/Amine mixture to 0°C briefly before cooling. |

| Slow Reaction (Protocol B) | Enamine formation is rate-limiting. | Add 10 mol% Benzoic acid or use solvent-free conditions ("On-water" protocol). |

| Racemization | Product sensitivity to workup. | For silyl enol ethers, use triethylamine-treated silica gel.[1] |

Safety & Handling

-

(R)-SMP: Irritant. Combustible. Handle in a fume hood.

-

Lithium Amides: Pyrophoric hazards. Strictly anhydrous conditions required.

-

Nitroalkenes: Potential lachrymators and sensitizers.

References

-

Simpkins, N. S. (1996).[1] Asymmetric Transformations by Deprotonation Using Chiral Lithium Amides. Pure and Applied Chemistry, 68(3), 691-694.[1] Link

-

Enders, D., et al. (1987).[1] (S)-(-)-1-Amino-2-methoxymethylpyrrolidine (SAMP) and (R)-(+)-1-Amino-2-methoxymethylpyrrolidine (RAMP).[] Organic Syntheses, 65, 173.[1] Link(Note: Distinguishes the hydrazine auxiliary from the ether catalyst).

-

BenchChem. (2025).[6] Application Notes: The Role of 2-Methylpyrrolidine in Pharmaceutical Synthesis. Link[1]

-

Beilstein J. Org.[7] Chem. (2017).[7] Synthesis of new pyrrolidine-based organocatalysts and study of their use in asymmetric Michael addition. Link

-

Majewski, M., et al. (1995).[1] Enantioselective deprotonation of tropinone. Tetrahedron Letters, 36(19), 3371-3374.[1] Link

Sources

- 1. Synthesis of enantioenriched 2,2-disubstituted pyrrolidines via sequential asymmetric allylic alkylation and ring contraction - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. chemimpex.com [chemimpex.com]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 6. pdf.benchchem.com [pdf.benchchem.com]

- 7. researchgate.net [researchgate.net]

Troubleshooting & Optimization

Technical Support Center: Optimizing Stereocontrol with (R)-2-(Methoxymethyl)pyrrolidine

The following technical guide addresses the optimization of diastereoselectivity using (R)-2-(Methoxymethyl)pyrrolidine (SMP) . This guide distinguishes between its two primary modes of action: as a Lewis Base Organocatalyst (Enamine/Iminium activation) and as a Chiral Ligand in organometallic synthesis.

Product: this compound (SMP) CAS: 84025-81-0 Primary Application: Asymmetric Organocatalysis & Chiral Ligand Synthesis Support Level: Advanced Research & Development

Module 1: The Mechanistic Basis of Selectivity

To troubleshoot low diastereoselectivity (

The SMP Catalytic Cycle (Enamine Mode)

In

Figure 1: The Enamine Catalytic Cycle. The bulky methoxymethyl group (top right in the transition state) forces the electrophile to attack from the less hindered face, establishing diastereocontrol.

Module 2: Troubleshooting Organocatalysis (Michael/Aldol)

Context: You are using SMP to catalyze an asymmetric Michael addition or Aldol reaction, but the diastereomeric ratio (

Q1: My conversion is good, but the diastereoselectivity ( ) is low. Why?

Diagnosis: This is often a Temperature vs. Conformational Lock issue. Unlike Proline, SMP lacks a carboxylic acid to "lock" the transition state via H-bonding. It relies on the trans-orientation of the enamine and the steric bulk of the ether group. If the temperature is too high, the rotational barrier of the C-N bond is overcome, allowing "leakage" to the non-shielded face.

Corrective Protocol:

-

Lower Temperature: Decrease reaction temperature to 0°C or -20°C .

-

Why: This freezes the conformational equilibrium, favoring the thermodynamically stable anti-enamine which maximizes steric shielding [1].

-

-

Solvent Switch: Switch from polar protic (MeOH) to aprotic non-polar (Toluene or CHCl3) .

-

Why: Polar solvents stabilize the zwitterionic transition states of the minor pathway. Non-polar solvents enforce tight ion-pairing and maximize the steric clash of the methoxymethyl group [2].

-

Q2: The reaction stalls after 50% conversion. Should I add more catalyst?

Diagnosis: This is likely Product Inhibition or "Parasitic Water" . Enamine formation releases water. In SMP catalysis, unlike Proline, there is no internal proton shuttle. Excess water hydrolyzes the enamine back to the starting material before it can react with the electrophile.

Corrective Protocol:

-

Add Molecular Sieves: Add 4Å Molecular Sieves (powdered) to the reaction vessel.

-

Add a Co-Acid: Add 5-10 mol% of a weak acid (e.g., Benzoic acid or p-Nitrophenol).

-

Why: SMP is a secondary amine. The acid accelerates the formation of the iminium ion (the rate-determining step in condensation) without hydrolyzing the final product too aggressively [3].

-

Q3: I see "Matched/Mismatched" effects when using chiral electrophiles. How do I predict this?

Diagnosis: Double Asymmetric Induction. If your electrophile (e.g., a nitroolefin) already has a chiral center, the (R)-SMP will either reinforce (match) or oppose (mismatch) the inherent facial bias of the substrate.

Corrective Protocol:

-

The Rule of Thumb: (R)-SMP generally directs attack to the Si-face of the enamine (assuming the methoxymethyl group points "up" and away).

-

Validation: Run a small scale reaction with the enantiomer, (S)-SMP (or (S)-2-(Methoxymethyl)pyrrolidine). If the

improves significantly, you were in a "mismatched" scenario.

Module 3: Troubleshooting Metal-Ligand Applications

Context: You are using SMP as a chiral ligand for Organolithium or Zinc reagents (e.g., Reformatsky or Diethylzinc addition).

Q4: I am getting racemic alcohols in my diethylzinc addition.

Diagnosis: Ligand Aggregation or Non-Linear Effects . Amino-ethers like SMP can form non-selective aggregates (dimers/tetramers) with Zinc in solution if the concentration is too high or the stoichiometry is wrong.

Corrective Protocol:

-

Check Ligand Loading: Ensure a strict 1.1 : 1 ratio of Ligand to Metal. Excess metal (unligated) will catalyze the background racemic reaction.

-

Add an Achiral Additive: In some cases, adding Ti(OiPr)4 or a non-chiral amine can break up homochiral aggregates, though this is more common with amino-alcohols. For SMP, ensure slow addition of the organozinc to the Ligand-Aldehyde complex [4].

Q5: The yield is low during asymmetric deprotonation (using SMP-Li).

Diagnosis: Incomplete Lithiation . When using SMP as a chiral base (after reacting with n-BuLi), the resulting Lithium Amide is bulky.

Corrective Protocol:

-

Titrate n-BuLi: Ensure your n-BuLi is fresh.

-

Use LiCl Additive: Add 1-2 equivalents of LiCl (dried).

-

Why: LiCl breaks up the stable Lithium Amide aggregates (oligomers) into more reactive monomers or dimers, significantly increasing the basicity and reaction rate [5].

-

Summary Data: Solvent & Additive Effects

Use this table to select the initial conditions for your SMP-catalyzed reaction.

| Variable | Condition | Effect on Diastereoselectivity ( | Mechanism of Action |

| Solvent | Toluene | High (++++) | Promotes tight transition state; maximizes steric shielding. |

| Solvent | DMSO/DMF | Low (+) | Disrupts geometry; stabilizes non-selective transition states. |

| Solvent | Methanol | Moderate (++) | Can speed up reaction but erodes |

| Additive | Benzoic Acid | Neutral/High | Increases turnover rate (yield) without eroding |

| Additive | Water (>1 equiv) | Low (--) | Hydrolyzes enamine intermediate; stops cycle. |

| Temp | 0°C to -20°C | High (++++) | Kinetic control; freezes rotational conformers. |

References

-

List, B. (2002). Proline-catalyzed asymmetric reactions. Tetrahedron, 58(28), 5573-5590.

-

Notz, W., & List, B. (2000). Catalytic Asymmetric Synthesis of anti-1, 2-Diols. Journal of the American Chemical Society, 122(30), 7386-7387.

-

Sakthivel, K., Notz, W., Bui, T., & Barbas III, C. F. (2001). Amino acid catalyzed direct asymmetric aldol reactions: a bioorganic way to combine amino acids and carbohydrates. Journal of the American Chemical Society, 123(22), 5260-5267.

-

Soai, K., & Niwa, S. (1992). Enantioselective addition of organozinc reagents to aldehydes.[1] Chemical Reviews, 92(5), 833-856.

-

Collum, D. B. (1993). Is N, N, N', N'-tetramethylethylenediamine a good ligand for lithium?. Accounts of Chemical Research, 26(5), 227-234.

Sources

Technical Support Center: Solvent Effects in (R)-2-(Methoxymethyl)pyrrolidine Mediated Reactions

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support guide for researchers, chemists, and drug development professionals utilizing (R)-2-(Methoxymethyl)pyrrolidine (RAMP) in asymmetric synthesis. This resource provides in-depth, field-tested insights into one of the most critical and frequently encountered variables in these reactions: the choice of solvent. Our goal is to move beyond simple protocols and explain the causal relationships between solvent properties and reaction outcomes, enabling you to troubleshoot effectively and optimize your synthetic strategies.

This compound is a cornerstone chiral auxiliary, most famously employed in the Enders SAMP/RAMP hydrazone alkylation reaction for the asymmetric α-alkylation of ketones and aldehydes.[1] The remarkable efficiency and predictability of this method hinge on the formation of a rigid, chelated azaenolate intermediate. The solvent is not a passive medium in this process; it is an active participant that can either stabilize or disrupt the key transition states that govern stereoselectivity.

Frequently Asked Questions & Troubleshooting Guide

This section addresses common challenges in a practical question-and-answer format.

Q1: My enantioselectivity is low or inconsistent. How can I determine if the solvent is the problem?

Answer: Low enantioselectivity is a classic symptom of a suboptimal solvent environment in RAMP-hydrazone chemistry. The high stereocontrol of this reaction is derived from a well-defined transition state where the lithium cation is chelated by the methoxymethyl group, creating a rigid structure that blocks one face of the nucleophile.[1][2] If the solvent interferes with this chelation, selectivity is lost.

Troubleshooting Steps:

-

Assess Solvent Polarity and Coordinating Ability: The ideal solvents are typically non-polar to moderately polar, aprotic, and weakly coordinating. Solvents like diethyl ether (Et₂O) and tetrahydrofuran (THF) are standard choices because they do not compete effectively for the lithium cation, allowing the crucial intramolecular chelation to dominate.[3][4] Highly polar aprotic solvents (e.g., DMSO, DMF) or strongly coordinating additives (e.g., HMPA) can aggressively solvate the lithium ion, breaking up the rigid chelated intermediate and leading to a dramatic drop in enantiomeric excess (ee).

-

Ensure Anhydrous Conditions: The deprotonation step uses strong bases like lithium diisopropylamide (LDA) or n-butyllithium (nBuLi).[1] Any protic impurities, especially water, will quench the base and the azaenolate. Ensure all solvents and reagents are rigorously dried.[5][6]

-

Lower the Reaction Temperature: Decreasing the temperature often enhances stereoselectivity.[5] Lower temperatures amplify the energetic difference between the desired diastereomeric transition state and competing, less organized transition states. If you are running the alkylation at -78 °C, consider going to -100 °C or -110 °C.[1]

-

Re-evaluate Solvent Choice: If you are using THF and observing low ee, consider switching to a less coordinating solvent like diethyl ether or toluene. In some cases, a switch from THF to diethyl ether can have a profound impact on the reaction's success.[3]

Q2: The reaction is sluggish, or the yield is poor. Can the solvent be adjusted to improve the reaction rate and conversion?

Answer: Yes, the solvent plays a critical role in both the solubility of intermediates and the reactivity of the nucleophile. While highly non-polar solvents may favor the chelation required for selectivity, they can sometimes lead to poor solubility and slower reaction rates.

Troubleshooting Steps:

-